Cas no 2228305-81-3 (3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid)

3,3-Difluoro-3-(1,2-oxazol-3-yl)propanoic acid is a fluorinated heterocyclic carboxylic acid featuring a difluoromethyl group adjacent to an oxazole ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine enhances metabolic stability and bioavailability, while the oxazole ring contributes to versatile reactivity in cross-coupling and cyclization reactions. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. The compound is particularly useful in the development of bioactive molecules, where its distinct functional groups enable precise modifications for target-oriented drug design.
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid structure
2228305-81-3 structure
Product name:3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
CAS No:2228305-81-3
MF:C6H5F2NO3
MW:177.105608701706
CID:5877635
PubChem ID:165632062

3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
    • 2228305-81-3
    • EN300-1940008
    • Inchi: 1S/C6H5F2NO3/c7-6(8,3-5(10)11)4-1-2-12-9-4/h1-2H,3H2,(H,10,11)
    • InChI Key: WIDRMIIBCQBSGE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CON=1)(CC(=O)O)F

Computed Properties

  • Exact Mass: 177.02374935g/mol
  • Monoisotopic Mass: 177.02374935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 63.3Ų

3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1940008-10.0g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
10g
$7866.0 2023-06-03
Enamine
EN300-1940008-0.1g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
0.1g
$1610.0 2023-09-17
Enamine
EN300-1940008-5.0g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
5g
$5304.0 2023-06-03
Enamine
EN300-1940008-1.0g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
1g
$1829.0 2023-06-03
Enamine
EN300-1940008-2.5g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
2.5g
$3585.0 2023-09-17
Enamine
EN300-1940008-1g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
1g
$1829.0 2023-09-17
Enamine
EN300-1940008-5g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
5g
$5304.0 2023-09-17
Enamine
EN300-1940008-0.5g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
0.5g
$1757.0 2023-09-17
Enamine
EN300-1940008-0.05g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
0.05g
$1537.0 2023-09-17
Enamine
EN300-1940008-0.25g
3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid
2228305-81-3
0.25g
$1683.0 2023-09-17

3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid Related Literature

Additional information on 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid

Comprehensive Overview of 3,3-Difluoro-3-(1,2-oxazol-3-yl)propanoic Acid (CAS No. 2228305-81-3)

The compound 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid (CAS No. 2228305-81-3) is a fluorinated organic molecule featuring a unique combination of a 1,2-oxazole ring and a difluoropropanoic acid moiety. This structure endows it with distinct physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances its metabolic stability and bioavailability, while the oxazole ring contributes to its potential as a building block for heterocyclic chemistry. Researchers are increasingly exploring its applications in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated compounds like 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid has surged due to their role in addressing challenges in medicinal chemistry. For instance, fluorine incorporation is a key strategy to improve the pharmacokinetic profiles of drug candidates. This compound’s CAS number 2228305-81-3 is frequently searched in databases such as PubChem and Reaxys, reflecting its growing relevance. Users often inquire about its synthesis routes, solubility, and compatibility with common reagents, highlighting its utility in multi-step synthetic protocols.

The 1,2-oxazole scaffold in this molecule is a privileged structure in drug design, known for its ability to mimic peptide bonds and participate in hydrogen bonding. Combined with the difluoropropanoic acid group, it offers a versatile platform for derivatization. This aligns with current trends in fragment-based drug discovery, where small, functionalized molecules are used to target specific protein pockets. Searches for "oxazole derivatives in drug discovery" or "fluorinated carboxylic acids" often lead to discussions about this compound’s potential.

From an industrial perspective, 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid is valued for its scalability and compatibility with green chemistry principles. Manufacturers emphasize its low environmental persistence compared to non-fluorinated analogs, addressing concerns about sustainable chemical production. Queries like "biodegradable fluorinated compounds" or "green synthesis of oxazole acids" underscore this intersection of performance and eco-friendliness.

Analytical characterization of this compound typically involves NMR spectroscopy (notably 19F-NMR due to its fluorine atoms), mass spectrometry, and HPLC purity assays. Its CAS registry number 2228305-81-3 ensures precise identification across regulatory documents and patent literature. Researchers also explore its crystal structure to understand intermolecular interactions, a topic linked to popular searches such as "solid-state properties of fluorinated oxazoles."

In summary, 3,3-difluoro-3-(1,2-oxazol-3-yl)propanoic acid represents a convergence of fluorine chemistry and heterocyclic innovation. Its applications span from lead optimization in drug development to material science, driven by its balanced lipophilicity and structural rigidity. As interest in targeted therapeutics and sustainable chemistry grows, this compound’s role is poised to expand, reflected in its frequent appearance in academic and industrial discourse.

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